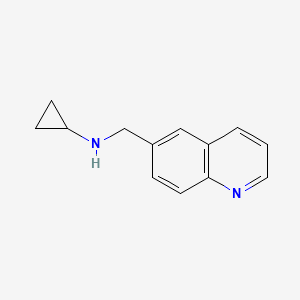

N-(quinolin-6-ylmethyl)cyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

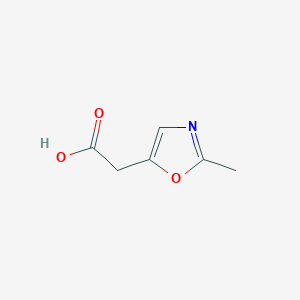

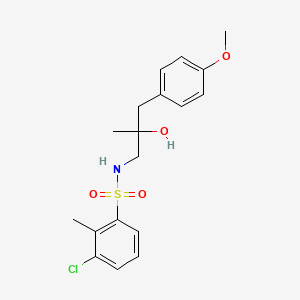

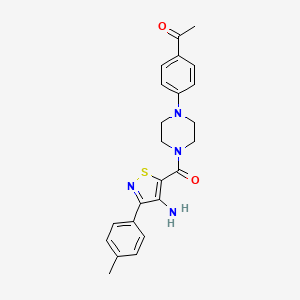

“N-(quinolin-6-ylmethyl)cyclopropanamine” is a chemical compound used in scientific research. It has a molecular formula of C13H14N2 and a molecular weight of 198.26 .

Molecular Structure Analysis

The molecular structure of “N-(quinolin-6-ylmethyl)cyclopropanamine” consists of a quinoline ring attached to a cyclopropanamine group . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Physical And Chemical Properties Analysis

“N-(quinolin-6-ylmethyl)cyclopropanamine” has a molecular formula of C13H14N2 and a molecular weight of 198.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found .Applications De Recherche Scientifique

Sensing of Nitro-Phenolic Compounds

N-(quinolin-6-ylmethyl)cyclopropanamine: derivatives have been utilized as fluorescent organic probes for the detection of nitro-phenolic compounds, which are crucial for environmental monitoring due to their use in explosives and their potential environmental hazards . These compounds can detect highly explosive substances like 2,4,6-trinitrophenol (TNP) in water, with a detection limit in the parts per million range, making them valuable for on-site detection in security applications .

Zinc Ion Detection

The same quinoline-based compounds are also effective in sensing Zn²⁺ ions at parts per billion levels . This is particularly significant in biological systems where zinc plays a crucial role in various enzymatic functions and its homeostasis is vital for health. The selective sensing ability of these compounds can be applied in biomedical research and diagnostics .

c-Met Inhibitors for Cancer Therapy

Quinolin-6-ylmethyl derivatives have been designed as potential inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers . By disrupting the HGF/c-Met signaling pathway, these compounds can inhibit tumor growth and metastasis, offering a promising avenue for cancer treatment .

Molecular Docking Studies

These compounds have been subjected to molecular docking studies to understand their interaction with the c-Met enzyme . This application is crucial in drug design and development, as it allows researchers to predict the binding affinity and orientation of small molecules within the target protein’s active site .

Chemical Library Diversification

The synthesis of novel N-(quinolin-6-ylmethyl)cyclopropanamine derivatives contributes to the diversification of chemical libraries . Such libraries are essential for high-throughput screening in drug discovery, enabling the identification of new lead compounds with therapeutic potential .

Environmental Monitoring

Due to their sensitivity to specific compounds, these quinoline derivatives can be employed in environmental monitoring devices. They can detect pollutants and toxic substances in water and soil, aiding in the protection of ecosystems and public health .

Mécanisme D'action

While the specific mechanism of action for “N-(quinolin-6-ylmethyl)cyclopropanamine” is not available, quinoline derivatives are known to exhibit a wide range of biological activities. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Safety and Hazards

Propriétés

IUPAC Name |

N-(quinolin-6-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCRMBLQGFVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(quinolin-6-ylmethyl)cyclopropanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)

![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)